2-(Cyanomethyl)-5-hydroxybenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

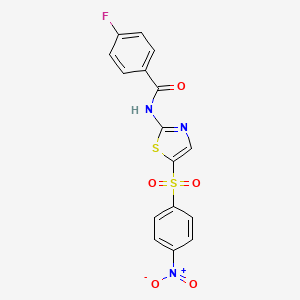

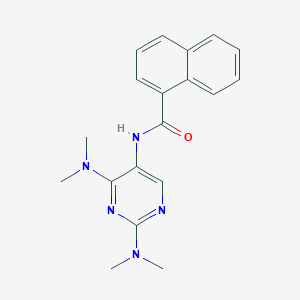

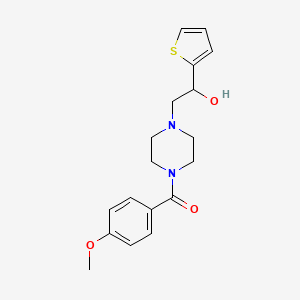

2-(Cyanomethyl)-5-hydroxybenzimidazole, otherwise known as CHB, is a small molecule used in various scientific research applications. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a five-membered ring containing two nitrogen atoms at positions 1 and 2. CHB is a versatile compound that has been used in a variety of scientific research applications, such as cell culture, drug delivery, and biochemistry. It has also been used in laboratory experiments for its biochemical and physiological effects.

Applications De Recherche Scientifique

Corrosion Inhibition

2-(Cyanomethyl)-5-hydroxybenzimidazole derivatives have been studied for their role in inhibiting the corrosion of metals. Khaled (2003) explored the inhibitory action of various benzimidazole derivatives, including 2-hydroxybenzimidazole, on iron corrosion in hydrochloric acid solutions. The study found these compounds to be effective in suppressing both cathodic and anodic processes of iron corrosion, primarily through adsorption on the iron surface (Khaled, 2003).

Electrochemical Sensing

The use of 2-Hydroxybenzimidazole derivatives in electrochemical sensors has been investigated. Madhuchandra and Swamy (2020) developed a Modified Carbon Paste Electrode Sensor using 2-Hydroxybenzimidazole for the electrochemical determination of Adrenaline and Uric acid. This sensor demonstrated sensitivity and selectivity, highlighting the compound's potential in biochemical sensing applications (Madhuchandra & Swamy, 2020).

Membrane Structure Modification

Research by Luneva et al. (2005) delved into the effects of 5-hydroxybenzimidazole derivatives on erythrocyte membrane structure and morphology. They found that these derivatives could alter the membrane structure and shape of erythrocytes in a concentration-dependent manner, which correlated with the hydrophobic properties of the side derivatives (Luneva et al., 2005).

Synthesis of Functional Molecules

The synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole was achieved by Katsuyama and Kubo (2007), providing a valuable intermediate for creating new functional molecules such as drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).

Antimicrobial Activity

Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Their findings indicated that certain derivatives exhibited significant activity against various microbes, highlighting the potential of these compounds in antimicrobial applications (Salahuddin et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-hydroxy-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSCEDXZQIYNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)

![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)